molecular formula C9H13NO2 B1195343 5-(2-Aminoethyl)-2-methoxyphenol CAS No. 3213-30-7

5-(2-Aminoethyl)-2-methoxyphenol

Cat. No. B1195343
CAS RN: 3213-30-7
M. Wt: 167.2 g/mol
InChI Key: WJXQFVMTIGJBFX-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-methoxyphenol, also known as 5-AEM, is an important molecule in the field of organic chemistry. It is a phenolic compound with an amine group attached to the phenolic ring. 5-AEM is a versatile molecule that has been used in a variety of applications, ranging from synthesis to scientific research.

Scientific Research Applications

Pharmaceuticals: Antiviral and Antimicrobial Agents

The indole derivatives, which include compounds like 5-(2-Aminoethyl)-2-methoxyphenol, have shown significant promise in the pharmaceutical industry due to their biological activities. They are particularly noted for their antiviral and antimicrobial properties. For instance, certain indole derivatives have been found to inhibit the influenza A virus and show potential against a range of RNA and DNA viruses .

Environmental Science: CO2 Capture

Amine-modified aerogels, which can be synthesized using compounds such as 5-(2-Aminoethyl)-2-methoxyphenol, have been researched for their ability to capture CO2. These aerogels can form covalent bonds with CO2, potentially offering a method for carbon capture to mitigate environmental impact .

Material Science: Nanocellulose Aerogels

In material science, the modification of nanocellulose aerogels with amine groups derived from compounds like 5-(2-Aminoethyl)-2-methoxyphenol has been explored. These aerogels have a high surface area and can be used in lightweight, high-porosity materials with applications ranging from insulation to filtration .

Optoelectronics: Organic Diode Materials

The optical properties of indole derivatives, including 5-(2-Aminoethyl)-2-methoxyphenol, are being investigated for use in organic diodes. These materials can offer unique electronic and photonic characteristics suitable for advanced optoelectronic devices .

Polymer Chemistry: Copolymer Synthesis

In polymer chemistry, 5-(2-Aminoethyl)-2-methoxyphenol derivatives are utilized to synthesize copolymers. These copolymers can significantly alter the crystallinity and mechanical properties of materials, making them suitable for applications like hot melt adhesives .

Chemical Synthesis: Catalysts and Surfactants

This compound is also involved in the synthesis of various chemical products, including dyes, polymers, surfactants, and catalysts. Its role in these processes is crucial due to its reactive amine group, which allows for versatile chemical modifications .

Mechanism of Action

Target of Action

The primary target of 5-(2-Aminoethyl)-2-methoxyphenol is the serotonin receptor (SR), specifically the 5-HT2 receptor . Serotonin receptors play a crucial role in the central nervous system, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

5-(2-Aminoethyl)-2-methoxyphenol, like other serotonin receptor modulators, is believed to interact with its targets by inhibiting the reuptake of serotonin in the brain neurons . This inhibition increases serotonergic neurotransmission, which can lead to changes in perception, mood, and other psychological effects .

Biochemical Pathways

The biochemical pathways affected by 5-(2-Aminoethyl)-2-methoxyphenol are primarily those involving serotonin. The compound’s interaction with the serotonin receptor can influence the synaptic reorganization process, which may lead to changes in psychiatric symptoms .

Pharmacokinetics

Similar compounds are known to be metabolized by the liver into various products, all of which are pharmacologically inactive . These compounds are excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

The molecular and cellular effects of 5-(2-Aminoethyl)-2-methoxyphenol’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin. These effects may include changes in perception, mood, cognition, reward, learning, and memory .

Action Environment

The action, efficacy, and stability of 5-(2-Aminoethyl)-2-methoxyphenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment can potentially interact with 5-(2-Aminoethyl)-2-methoxyphenol, altering its action .

properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQFVMTIGJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-33-0 (hydrochloride)
Record name 3-Hydroxy-4-methoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307
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DSSTOX Substance ID

DTXSID90954003
Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxytyramine
Source Human Metabolome Database (HMDB)
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Product Name

5-(2-Aminoethyl)-2-methoxyphenol

CAS RN

3213-30-7, 645-33-0
Record name 4-O-Methyldopamine
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Record name 3-Hydroxy-4-methoxyphenethylamine
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Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Record name 4-(2-aminoethyl)guaiacol hydrochloride
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Record name 5-(2-aminoethyl)-2-methoxyphenol
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Record name 4-O-METHYLDOPAMINE
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Record name 4-Methoxytyramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-(2-Aminoethyl)-2-methoxyphenol in the context of the research paper?

A1: The research paper focuses on identifying and characterizing novel compounds isolated from the soft coral Sinularia flexibilis []. 5-(2-Aminoethyl)-2-methoxyphenol was identified as one of the three amides derived from a novel lipid acid, (Z)-3-methyldodec-2-enoic acid, also found in the soft coral []. These amides, including the one derived from 5-(2-Aminoethyl)-2-methoxyphenol, were found to be atrial stimulants [].

Q2: Can you provide more information about the structural characterization of 5-(2-Aminoethyl)-2-methoxyphenol based on the research?

A2: The paper primarily focuses on the isolation and characterization of the novel lipid acid and confirming the structures of the amides through synthesis []. While it doesn't delve deep into the specific spectroscopic data of 5-(2-Aminoethyl)-2-methoxyphenol, it mentions that the structure determination of all isolated compounds was achieved using spectral methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds.

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